[(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutyl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane is a silicon-based organic compound with the molecular formula C16H26OSi. This compound is characterized by the presence of a benzyloxy group, a methyl group, and a trimethylsilyl group. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane typically involves the reaction of benzyl alcohol with hexamethyldisilazane (HMDS) in the presence of a catalyst such as MNPs-DABCO tribromide. The reaction is carried out under solvent-free conditions at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, the catalyst is separated from the product, and the product is washed with diethyl ether and dried over anhydrous sodium sulfate. The final product is obtained by evaporating the solvent under reduced pressure .
Industrial Production Methods
In industrial settings, the production of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules and drug candidates.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. These properties make the compound effective in modifying the activity of enzymes and receptors in biological systems.
Comparison with Similar Compounds
(3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane can be compared with other similar compounds such as:
Benzyloxytrimethylsilane: Similar in structure but lacks the methylidenebutyl group.
Trimethylbenzyloxysilane: Another related compound with slight structural differences.
Phenyl(trimethylsilyloxy)methane: Contains a phenyl group instead of a benzyloxy group.
The uniqueness of (3S)-4-(Benzyloxy)-3-methyl-2-methylidenebutylsilane lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
565454-94-6 |
---|---|
Molecular Formula |
C16H26OSi |
Molecular Weight |
262.46 g/mol |
IUPAC Name |
trimethyl-[(3S)-3-methyl-2-methylidene-4-phenylmethoxybutyl]silane |
InChI |
InChI=1S/C16H26OSi/c1-14(15(2)13-18(3,4)5)11-17-12-16-9-7-6-8-10-16/h6-10,14H,2,11-13H2,1,3-5H3/t14-/m1/s1 |
InChI Key |
BIJXLWFSMYPESD-CQSZACIVSA-N |
Isomeric SMILES |
C[C@H](COCC1=CC=CC=C1)C(=C)C[Si](C)(C)C |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C(=C)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.